molecular formula C20H12ClFN2O4 B611763 N-[3-chloro-4-(4-fluoro-1,3-dioxoisoindol-2-yl)phenyl]-3-methylfuran-2-carboxamide CAS No. 1816301-67-3

N-[3-chloro-4-(4-fluoro-1,3-dioxoisoindol-2-yl)phenyl]-3-methylfuran-2-carboxamide

Cat. No. B611763
M. Wt: 398.77
InChI Key: HHRZBUWNLICHOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

VU0486321 is a potent mGlu1 PAM with moderate rat PK (CLp = 13.3. mL/min/kg,t1/2 = 54 min), good free fraction (human fu = 0.05, rat fu =0.03) and excellent CNS penetration (Kp = 1.02).

Scientific Research Applications

Radioligand Development for PET Imaging

N-[3-chloro-4-(4-fluoro-1,3-dioxoisoindol-2-yl)phenyl]-3-methylfuran-2-carboxamide has been used in the development of radioligands for Positron Emission Tomography (PET) imaging. Specifically, it has been instrumental in the synthesis of a PET radioligand targeting the metabotropic glutamate receptor subtype 4 (mGlu4) in the brain. This compound demonstrated improved binding affinity and was successfully labeled with 18F for PET imaging studies, making it a potential tool for brain imaging research (Kil et al., 2014).

Antitubercular and Antibacterial Agent

This compound has also been explored for its potential in treating tuberculosis and bacterial infections. Derivatives of N-[3-chloro-4-(4-fluoro-1,3-dioxoisoindol-2-yl)phenyl]-3-methylfuran-2-carboxamide have shown promising antitubercular and antibacterial activities, outperforming reference drugs like Pyrazinamide and Streptomycin in some cases. These findings suggest its potential as a therapeutic agent against bacterial diseases (Bodige et al., 2020).

Antimicrobial Applications

In addition to its antitubercular and antibacterial potential, this compound and its derivatives have shown effectiveness in antimicrobial activities. They have been tested against various bacterial and fungal strains, showing promising results as antimicrobial agents, which could lead to new treatments for infections (Mistry et al., 2016).

Anticonvulsant Evaluation

The compound has been investigated for its potential in anticonvulsant therapy. Derivatives have been synthesized and evaluated for their effects in controlling seizures, showing promising results in models like the maximal electroshock seizure (MES) test (Ghodke et al., 2017).

properties

CAS RN

1816301-67-3

Product Name

N-[3-chloro-4-(4-fluoro-1,3-dioxoisoindol-2-yl)phenyl]-3-methylfuran-2-carboxamide

Molecular Formula

C20H12ClFN2O4

Molecular Weight

398.77

IUPAC Name

N-(3-chloro-4-(4-fluoro-1,3-dioxoisoindolin-2-yl)phenyl)-3-methylfuran-2-carboxamide

InChI

InChI=1S/C20H12ClFN2O4/c1-10-7-8-28-17(10)18(25)23-11-5-6-15(13(21)9-11)24-19(26)12-3-2-4-14(22)16(12)20(24)27/h2-9H,1H3,(H,23,25)

InChI Key

HHRZBUWNLICHOO-UHFFFAOYSA-N

SMILES

FC1=C2C(C(N(C3=CC=C(NC(C4=C(C)C=CO4)=O)C=C3Cl)C2=O)=O)=CC=C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

VU0486321, VU-0486321, VU 0486321

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[3-chloro-4-(4-fluoro-1,3-dioxoisoindol-2-yl)phenyl]-3-methylfuran-2-carboxamide
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N-[3-chloro-4-(4-fluoro-1,3-dioxoisoindol-2-yl)phenyl]-3-methylfuran-2-carboxamide
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N-[3-chloro-4-(4-fluoro-1,3-dioxoisoindol-2-yl)phenyl]-3-methylfuran-2-carboxamide
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N-[3-chloro-4-(4-fluoro-1,3-dioxoisoindol-2-yl)phenyl]-3-methylfuran-2-carboxamide
Reactant of Route 5
N-[3-chloro-4-(4-fluoro-1,3-dioxoisoindol-2-yl)phenyl]-3-methylfuran-2-carboxamide
Reactant of Route 6
N-[3-chloro-4-(4-fluoro-1,3-dioxoisoindol-2-yl)phenyl]-3-methylfuran-2-carboxamide

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